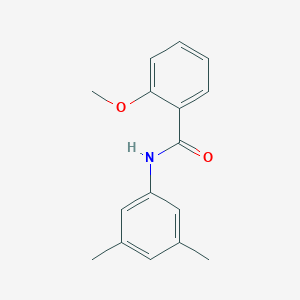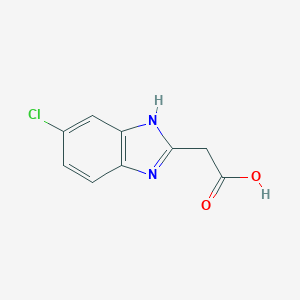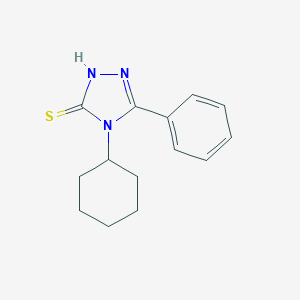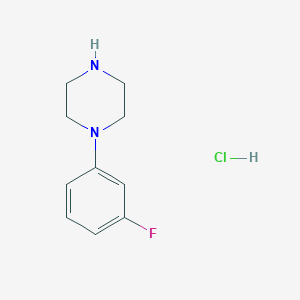![molecular formula C18H16N2 B184059 6,8,9-trimethyl-11H-indolo[3,2-c]quinoline CAS No. 149429-22-1](/img/structure/B184059.png)
6,8,9-trimethyl-11H-indolo[3,2-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8,9-trimethyl-11H-indolo[3,2-c]quinoline is an organic compound that belongs to the class of indole alkaloids. This compound has been found to have various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Mecanismo De Acción
The mechanism of action of 6,8,9-trimethyl-11H-indolo[3,2-c]quinoline is not fully understood. However, it has been proposed that it exerts its biological activities by modulating various signaling pathways. For example, it has been found to activate the caspase pathway in cancer cells, which leads to apoptosis. It has also been found to inhibit the NF-κB pathway, which is involved in inflammation. In addition, it has been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. For example, it has been found to induce apoptosis in cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi. In addition, it has been found to regulate the cell cycle and suppress angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6,8,9-trimethyl-11H-indolo[3,2-c]quinoline in lab experiments include its anti-cancer, anti-inflammatory, and anti-microbial properties. It is also relatively easy to synthesize. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity.
Direcciones Futuras
For the study of 6,8,9-trimethyl-11H-indolo[3,2-c]quinoline include investigating its potential as a therapeutic agent, studying its mechanism of action, modifying its structure, and developing novel synthetic methods.
Métodos De Síntesis
The synthesis of 6,8,9-trimethyl-11H-indolo[3,2-c]quinoline can be achieved through various methods, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the Fischer indole synthesis. The Pictet-Spengler reaction involves the condensation of an indole with an aldehyde or ketone in the presence of an acid catalyst. The Bischler-Napieralski reaction involves the cyclization of a β-phenethylamine with a carbonyl compound in the presence of a Lewis acid. The Fischer indole synthesis involves the reaction of a phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Aplicaciones Científicas De Investigación
6,8,9-trimethyl-11H-indolo[3,2-c]quinoline has been studied for its anti-cancer properties. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the growth of cancer cells by regulating the cell cycle and suppressing angiogenesis. In addition, this compound has been studied for its anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Furthermore, this compound has been studied for its anti-microbial properties. It has been found to inhibit the growth of various bacteria and fungi.
Propiedades
Número CAS |
149429-22-1 |
|---|---|
Fórmula molecular |
C18H16N2 |
Peso molecular |
260.3 g/mol |
Nombre IUPAC |
6,8,9-trimethyl-11H-indolo[3,2-c]quinoline |
InChI |
InChI=1S/C18H16N2/c1-10-8-14-16(9-11(10)2)20-18-13-6-4-5-7-15(13)19-12(3)17(14)18/h4-9,20H,1-3H3 |
Clave InChI |
DISDWAOVQQELPK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)NC3=C2C(=NC4=CC=CC=C43)C |
SMILES canónico |
CC1=CC2=C(C=C1C)NC3=C2C(=NC4=CC=CC=C43)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



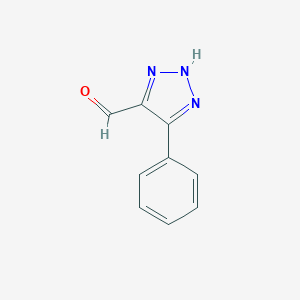

![[2-(Phenylsulfanyl)phenyl]methanol](/img/structure/B183982.png)
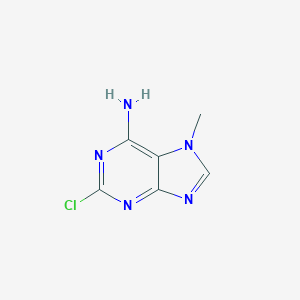
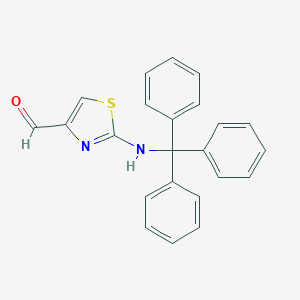

![2-Phenyl-1,2,4-triazaspiro[4.4]nonane-3-thione](/img/structure/B183987.png)
